molecular formula C16H16N2O2S2 B2813986 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421512-94-8

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2813986
CAS RN: 1421512-94-8
M. Wt: 332.44
InChI Key: DIDMLRPDAMGERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

  • Novel Pyridine and Naphthyridine Derivatives : Compounds related to the specified chemical have been utilized in synthesizing novel pyridine and naphthyridine derivatives. These derivatives have potential applications in materials science and pharmaceutical research, showcasing the versatility of furan and thiophenyl groups in heterocyclic chemistry (Abdelrazek et al., 2010).

  • Geminally Activated Nitro Dienes : Research into geminally activated nitro dienes involving furan and thiophene rings has been conducted, leading to compounds with potential application in the development of novel organic materials with specific electronic properties (Baichurin et al., 2019).

Chemical Reactivity and Applications

  • Photoinduced Direct Oxidative Annulation : The use of furan and thiophenyl groups in photoinduced reactions has led to the synthesis of polyheterocyclic compounds, which could have implications for the development of new photonic materials and light-sensitive compounds (Zhang et al., 2017).

  • Ethynylation Reactions : The ethynylation of pyrroles bearing furan and thiophene groups indicates their potential in constructing complex molecular architectures, useful in organic synthesis and potentially in designing new organic semiconductors (Sobenina et al., 2014).

Expanded Calix[n]pyrroles and Analogues

  • Research into the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes highlights the structural diversity achievable with these heterocycles. This work opens pathways to new materials with potential applications ranging from catalysis to electronic materials (Nagarajan et al., 2001).

Electrophilic Aromatic Reactivity

  • Studies on the electrophilic aromatic reactivities of compounds containing furan and thiophene units offer insights into their potential utility in synthetic organic chemistry, particularly in designing new routes for the functionalization of aromatic compounds (Amin & Taylor, 1978).

properties

IUPAC Name

1-(furan-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-15-4-2-10-22-15)18(11-13-6-8-20-12-13)7-5-14-3-1-9-21-14/h1-4,6,8-10,12H,5,7,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMLRPDAMGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

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